

Use of Vildagliptin-13C5,15N in therapeutic drug monitoring assays.

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Compound of Interest

Compound Name: Vildagliptin-13C5,15N

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Application Notes & Protocols

Topic: Use of Vildagliptin-13C5,15N in Therapeutic Drug Monitoring Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Therapeutic Drug Monitoring (TDM) of Vildagliptin is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential adverse effects. The development of robust bioanalytical methods is essential for accurate quantification of Vildagliptin in biological matrices such as human plasma.

The stable isotope-labeled compound, **Vildagliptin-13C5,15N**, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[4]

This document provides detailed protocols for a therapeutic drug monitoring assay of Vildagliptin in human plasma using **Vildagliptin-13C5,15N** as an internal standard. The method is based on protein precipitation for sample cleanup followed by LC-MS/MS analysis.



Vildagliptin Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of active incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Caption: Mechanism of action of Vildagliptin.

Quantitative Method Parameters

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Vildagliptin in human plasma.

Table 1: LC-MS/MS Method Validation Summary

Parameter	Result	Reference
Linearity Range	1.11 - 534.0 ng/mL	[3]
Lower Limit of Quantification (LLOQ)	1.11 ng/mL	[3]
Accuracy	99.8% - 109.3%	[3]
Intra-day Precision (%CV)	0.9% - 8.5%	[3]
Inter-day Precision (%CV)	0.9% - 8.5%	[3]
Extraction Recovery	Meets bioanalytical requirements	[3]

| Matrix Effect | Meets bioanalytical requirements |[3] |

Table 2: Mass Spectrometry Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Vildagliptin	304.3	154.2	[3]



| Vildagliptin-13C5,15N (IS) | 310.3 | 160.3 |[3] |

Experimental Protocols Required Materials and Reagents

- · Vildagliptin reference standard
- Vildagliptin-13C5,15N (Internal Standard)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Ammonium Formate (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water
- Human Plasma (K2EDTA as anticoagulant)
- Microcentrifuge tubes (1.5 mL)
- · Pipettes and tips
- Vortex mixer
- Centrifuge
- HPLC vials

Standard and QC Sample Preparation

- Primary Stock Solutions: Prepare separate stock solutions of Vildagliptin and Vildagliptin-13C5,15N in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Vildagliptin stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve.

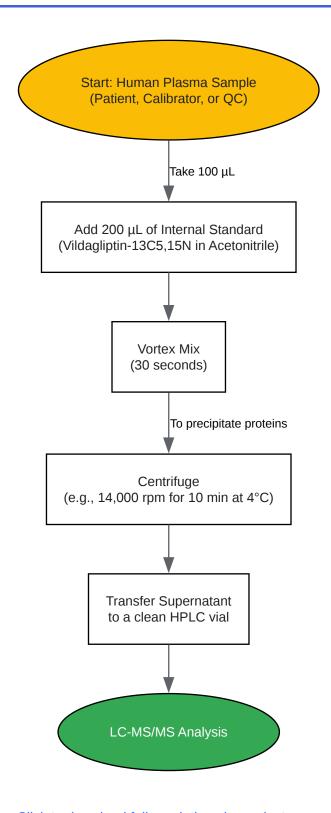


- Internal Standard Working Solution: Dilute the **Vildagliptin-13C5,15N** primary stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate
 Vildagliptin working standard solutions to prepare calibration standards (e.g., ranging from 1 to 500 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the sample preparation procedure.





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Caption: Sample preparation workflow.

Detailed Steps:



- Pipette 100 μL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 200 μL of the internal standard working solution (Vildagliptin-13C5,15N in acetonitrile).
 The acetonitrile acts as the protein precipitation agent.[3]
- Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Table 3: Chromatographic Conditions

Parameter	Condition	Reference
HPLC Column	Hypurity C18 (150 mm x 2.1 mm, 5 μm) or equivalent	[3]
Mobile Phase A	5 mmol/L Ammonium Formate in Water	[3]
Mobile Phase B	Methanol	[3]
Flow Rate	0.5 mL/min	[3]
Column Temperature	40°C	[3]
Injection Volume	2 μL	[3]



| Elution | Gradient |[3] |

Table 4: Mass Spectrometer Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Monitoring Mode	Multiple Reaction Monitoring (MRM)
Gas	Nitrogen (used as nebulizer, auxiliary, collision, and curtain gases)

| Dwell Time | 400 ms per transition |

Procedure:

- Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
- Inject 2 μL of the prepared sample supernatant onto the column.[3]
- Run the gradient elution and acquire data in MRM mode using the transitions specified in Table 2.

Data Analysis

- Integrate the chromatographic peaks for Vildagliptin and the internal standard (Vildagliptin-13C5,15N).
- Calculate the peak area ratio (Vildagliptin peak area / Internal Standard peak area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.
- Use the regression equation to calculate the concentration of Vildagliptin in the QC and unknown patient samples.



Stability Considerations

Vildagliptin may exhibit degradation in plasma samples at room temperature.[3] Studies have shown a significant decrease in concentration after 2 hours at room temperature.[3] To mitigate this, it is recommended to:

- Process plasma samples as quickly as possible.
- Keep samples on ice during preparation.[3]
- For long-term storage, samples should be kept frozen at -20°C or below.
- The addition of a stabilizing agent, such as malic acid, to the plasma has been shown to prevent degradation.[5]

By following these protocols, researchers can achieve accurate and reliable quantification of Vildagliptin in human plasma, facilitating effective therapeutic drug monitoring and pharmacokinetic studies.

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